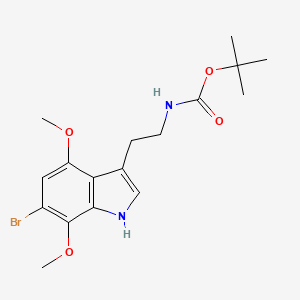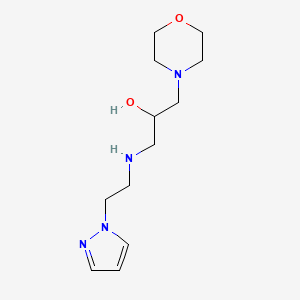
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole ring, which is further substituted with bromo and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of methoxy groups at the 4 and 7 positions.
Carbamate Formation: The attachment of the tert-butyl carbamate group to the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of protective groups and catalysts can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding amine.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding to these targets, while the carbamate group can modulate the compound’s stability and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
tert-Butyl (2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both bromo and methoxy groups, along with the tert-butyl carbamate moiety, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H23BrN2O4 |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(21)19-7-6-10-9-20-14-13(10)12(22-4)8-11(18)15(14)23-5/h8-9,20H,6-7H2,1-5H3,(H,19,21) |
Clave InChI |
ISXOVYIGPPRPEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C(=CC(=C2OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)






